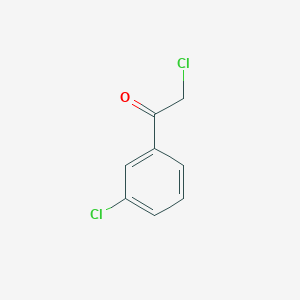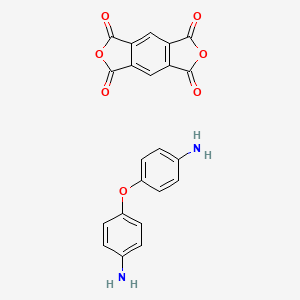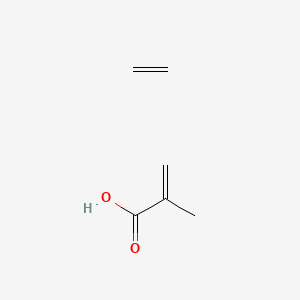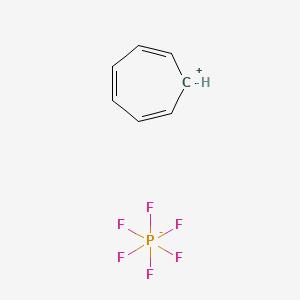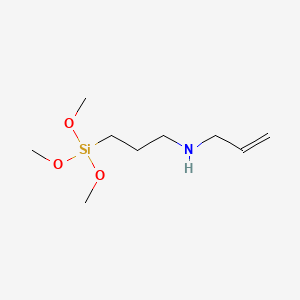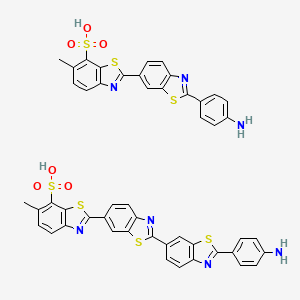
Primuline
Descripción general
Descripción
Primuline is a dye containing the benzothiazole ring system . It is also known as Direct yellow 7, Carnotine, or C.I. 49010 . It was made in 1887 by A.Green . It was the first thiazole type direct dye in which the color was developed by diazotisation after the fiber was dyed . Primuline is also used as a fluorochrome .
Synthesis Analysis
Primuline is considered a derivative of dehydrothiotoluidine (aminobenzenyltoluylmercaptan), which is obtained when para-toluidine is heated with sulfur for eighteen hours at 180–190 °C and then for a further six hours at 200–220 °C . If the heating is carried out at a higher temperature in the presence of more sulfur, then a base is formed, which gives primuline yellow upon sulfonation .
Molecular Structure Analysis
The molecular formula of Primuline is C21H14N3NaO3S3 . Its average mass is 475.539 Da and its monoisotopic mass is 475.009491 Da .
Chemical Reactions Analysis
Primuline is used to stain and highlight all lipids in samples . It provides sensitive fluorescent peaks with areas 5–7 times higher than those from UV detection at 190 nm .
Physical And Chemical Properties Analysis
Primuline is a yellow, foul-smelling crystalline dye . It is soluble in ethanol, ether, and slightly soluble in water . It has a mean excitation wavelength of 410 nm (violet/blue) and a mean emission wavelength of 550 nm .
Aplicaciones Científicas De Investigación
- Primuline is a sensitive and non-destructive fluorescent dye commonly employed in preparative TLC. Researchers use it to separate and analyze lipids, proteins, and other biomolecules. Its fluorescence allows for precise detection and quantification of compounds on TLC plates .
- Primuline plays a crucial role in lipid research. It is used as a reagent to prepare lipids for chloroplast lipid membrane studies. Its sensitivity and non-destructive nature make it ideal for investigating lipid composition and interactions .
- Primuline’s fluorescence makes it valuable for detecting trace amounts of analytes. Researchers use it in hyphenated techniques, such as high-performance thin-layer chromatography (HPTLC) coupled with fluorescence detection. It provides sensitive peaks, surpassing UV detection at 190 nm .
Fluorescent Dye in Preparative Thin-Layer Chromatography (TLC)
Lipid Membrane Studies
Fluorescent Detection in Analytical Chemistry
These applications highlight Primuline’s versatility and importance in scientific research. Researchers continue to explore its properties and potential in various fields, making it a valuable compound in the laboratory . If you need further details or additional applications, feel free to ask! 😊
Safety and Hazards
Primuline should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4O3S4.C21H15N3O3S3/c1-14-2-9-21-24(25(14)39(33,34)35)38-28(32-21)17-6-11-20-23(13-17)37-27(31-20)16-5-10-19-22(12-16)36-26(30-19)15-3-7-18(29)8-4-15;1-11-2-8-16-18(19(11)30(25,26)27)29-21(24-16)13-5-9-15-17(10-13)28-20(23-15)12-3-6-14(22)7-4-12/h2-13H,29H2,1H3,(H,33,34,35);2-10H,22H2,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXBCXVACRXRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N)S(=O)(=O)O.CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H33N7O6S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1040.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Direct Yellow 59 | |
CAS RN |
8064-60-6 | |
| Record name | Primuline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008064606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primuline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | C.I. Direct Yellow 59 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does primuline interact with biological systems?
A1: Primuline displays a strong affinity for certain biological structures, particularly:
- Dinoflagellate Cysts: Primuline effectively stains dinoflagellate cysts, enabling their visualization and enumeration in sediment samples [, ]. This application stems from its ability to bind to specific components within the cyst structure.
- (1→3)-β-glucans: Primuline exhibits a high affinity for polysaccharides containing chains of (1→3)-β-glucosyl residues, particularly found in the septum of the fission yeast Schizosaccharomyces pombe []. This binding results in a distinct fluorescent signal, allowing for the identification of these structures.
- Hepatitis C Virus (HCV) NS3 Helicase: Certain primuline derivatives can stimulate the ATPase function of the HCV NS3 helicase, specifically the genotype 1b variant []. This interaction is believed to occur within the RNA-binding cleft of the helicase, near key residues like Arg-393, Glu-493, and Ser-231.
Q2: What are the downstream effects of primuline binding to its targets?
A2: The downstream effects of primuline binding are dependent on the target:
- Dinoflagellate Cysts: Binding enhances the green autofluorescence of the cysts, making them easier to visualize and quantify [].
- (1→3)-β-glucans: Primuline staining allows for the detection and localization of (1→3)-β-glucans in biological samples, aiding in the study of cell wall structure and function [].
- HCV NS3 Helicase: Binding of specific primuline derivatives stimulates the ATPase activity of this enzyme, potentially interfering with the viral life cycle [, ].
Q3: What is the molecular formula and weight of primuline?
A3: Primuline is a mixture of compounds, primarily consisting of a dimer and trimer of substituted benzothiazoles. The exact composition can vary, making it difficult to define a single molecular formula and weight.
Q4: Is there any spectroscopic data available for primuline?
A4: Yes, primuline exhibits distinct spectroscopic properties, particularly its fluorescence. It absorbs light in the UV-blue range and emits a strong yellow-green fluorescence. While specific spectroscopic data (absorption/emission maxima) might vary slightly depending on the solvent and primuline derivative, its fluorescence is widely utilized for visualization in microscopy [, , ].
Q5: How does primuline perform as a stain under various conditions?
A5: Primuline demonstrates good stability and compatibility with various microscopy techniques.
- Fluorescence Microscopy: It is effectively used as a fluorescent stain in both brightfield and fluorescence microscopy [].
- Epifluorescence Microscopy: This technique, coupled with primuline staining, allows for the precise enumeration of dinoflagellate cysts in sediment samples [, ].
- Ultraviolet Fluorescence Microscopy: Primuline staining, when observed under UV light, can be used to study the large bodies of Mycoplasma and L-form organisms [].
Q6: Are there any limitations to primuline's stability?
A6: While generally stable, prolonged exposure to intense light sources, particularly UV light, can lead to photobleaching of the dye []. Therefore, optimizing exposure times and using appropriate filter sets is crucial for preserving its fluorescence signal.
Q7: Have computational methods been applied to study primuline and its derivatives?
A7: Yes, computational chemistry plays a role in understanding the interaction of primuline derivatives with their targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B1581371.png)
![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1581373.png)
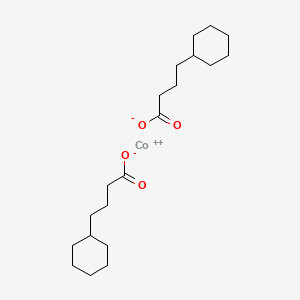
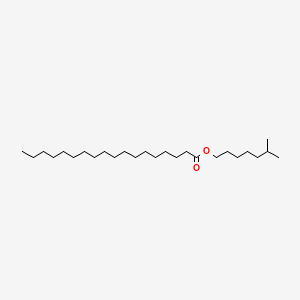


![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine](/img/structure/B1581381.png)
